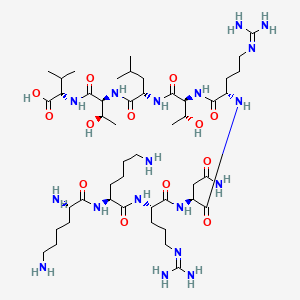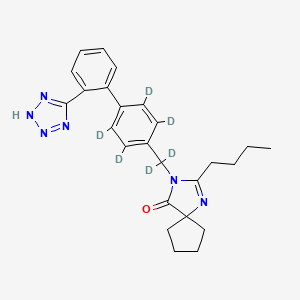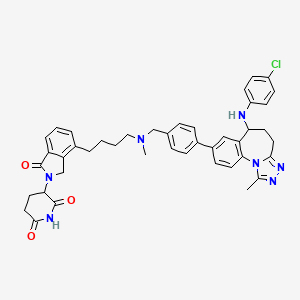pyrimidine-2,4-dione](/img/structure/B12392482.png)
1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. The presence of fluorine atoms and isotopic labels makes this compound particularly interesting for various scientific applications, including medicinal chemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the oxolane ring, which is derived from a suitable sugar precursor.
Hydroxylation: Hydroxyl groups are introduced through controlled oxidation reactions.
Nucleoside Formation: The pyrimidine base is coupled with the modified sugar moiety using glycosylation reactions.
Isotopic Labeling: The incorporation of isotopic labels (213C, 1,3-15N2) is achieved through the use of isotopically labeled precursors.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts or under specific pH conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of substituted nucleoside analogs with varied functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a probe to study reaction mechanisms and kinetics due to its unique isotopic labels.
Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to natural nucleosides.
Industry: Utilized in the development of diagnostic tools and imaging agents.
Wirkmechanismus
The mechanism of action of 1-(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione involves its incorporation into nucleic acids. The compound mimics natural nucleosides and can be incorporated into DNA or RNA by polymerases. The presence of fluorine atoms and isotopic labels can disrupt normal nucleic acid function, leading to inhibition of viral replication or cancer cell proliferation. Molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: Lacks isotopic labels but has similar structural features.
1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2,6-dione: Contains a purine base instead of a pyrimidine base.
1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]cytosine: Contains a cytosine base instead of a pyrimidine base.
Uniqueness
1-(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione is unique due to the presence of isotopic labels (213C, 1,3-15N2), which make it particularly useful for tracing and studying biochemical pathways. The fluorine atoms also enhance its stability and bioactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C9H10F2N2O5 |
|---|---|
Molekulargewicht |
267.16 g/mol |
IUPAC-Name |
1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6?,7-/m1/s1/i8+1,12+1,13+1 |
InChI-Schlüssel |
FIRDBEQIJQERSE-CNLDSFCYSA-N |
Isomerische SMILES |
C1=C[15N]([13C](=O)[15NH]C1=O)[C@H]2C(C([C@H](O2)CO)O)(F)F |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



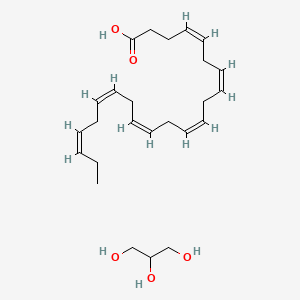
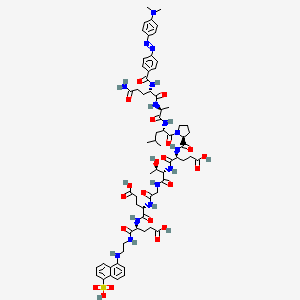
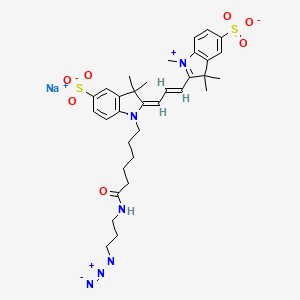
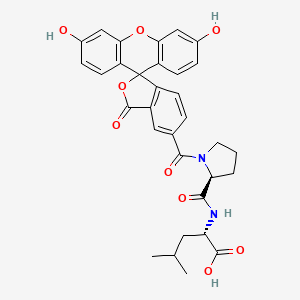
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)


![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)
